1-Chloro-7,12-dioxaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7,12-dioxaspiro[5.6]dodecane is an organic compound with the molecular formula C10H17ClO2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound contains a chlorine atom and two oxygen atoms, forming part of its distinctive spiro structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-7,12-dioxaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a chlorinating agent in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-7,12-dioxaspiro[5.6]dodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the chlorine atom or reduce other functional groups present in the molecule
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .
Scientific Research Applications
1-Chloro-7,12-dioxaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chloro-7,12-dioxaspiro[5.6]dodecane involves its interaction with molecular targets through its functional groups. The chlorine atom and oxygen atoms play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various pathways, including enzymatic reactions and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
7,12-Dioxaspiro[5.6]dodecane: Lacks the chlorine atom, leading to different reactivity and applications.
1-Bromo-7,12-dioxaspiro[5.6]dodecane: Similar structure but with a bromine atom instead of chlorine, resulting in different chemical properties.
1-Iodo-7,12-dioxaspiro[5.6]dodecane:
Uniqueness
1-Chloro-7,12-dioxaspiro[5.6]dodecane is unique due to its specific combination of a chlorine atom and spiro structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
84657-99-8 |
---|---|
Molecular Formula |
C10H17ClO2 |
Molecular Weight |
204.69 g/mol |
IUPAC Name |
5-chloro-7,12-dioxaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H17ClO2/c11-9-5-1-2-6-10(9)12-7-3-4-8-13-10/h9H,1-8H2 |
InChI Key |
QYXWYLNAJFUYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)Cl)OCCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.